NPS ALX Compound 4a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

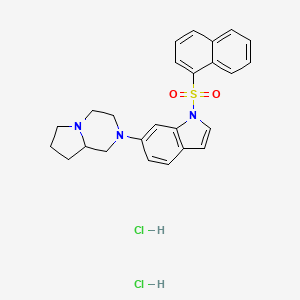

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQYORJJFZQWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NPS ALX Compound 4a

This technical guide provides a detailed overview of the mechanism of action for NPS ALX Compound 4a, a significant modulator in neuroscience research. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its pharmacological profile.

Executive Summary

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] Its primary mechanism of action is through competitive inhibition of this G-protein coupled receptor (GPCR), which is predominantly expressed in the central nervous system. This antagonism modulates downstream signaling pathways, making it a valuable tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The principal pharmacological action of this compound is its high-affinity binding to the 5-HT6 receptor, where it acts as a competitive antagonist.[3][4] This means that it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the intracellular signaling cascade.

The 5-HT6 receptor is a G-protein coupled receptor that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor by an agonist leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound blocks this agonist-induced activation, thereby inhibiting the production of cAMP.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 7.2 nM | Not Specified | Functional Antagonism | [1][2] |

| Ki | 0.2 nM | Not Specified | Radioligand Binding | [1][2] |

| Selectivity | Selective over other 5-HT and D2 receptors | Not Specified | Not Specified | [3] |

Note: While selectivity over other 5-HT and dopamine D2 receptors is noted, specific quantitative data on the degree of selectivity from the provided search results is not available.

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling pathway diagram, which illustrates the canonical Gs-coupled pathway of the 5-HT6 receptor and the inhibitory effect of the compound.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the IC50 and Ki values for this compound are not publicly available in the provided search results, this section outlines the general methodologies typically employed for such characterizations.

5.1. Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT6 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor are prepared.

-

Incubation: A constant concentration of a radiolabeled ligand known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

5.2. Functional Assay (for IC50 determination)

This assay measures the ability of a compound to inhibit the biological response of a receptor to an agonist.

-

Objective: To determine the concentration of this compound that produces 50% inhibition (IC50) of the agonist-induced response of the 5-HT6 receptor.

-

General Protocol:

-

Cell Culture: Cells expressing the 5-HT6 receptor are cultured.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) at a fixed concentration (typically the EC50 concentration).

-

cAMP Measurement: The intracellular levels of cAMP are measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are plotted as the percentage of inhibition versus the log concentration of this compound, and the IC50 value is determined by non-linear regression.

-

References

NPS ALX Compound 4a: A Technical Overview of a Potent 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target in the development of therapeutics for cognitive disorders. This document consolidates the available quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Core Quantitative Data

This compound has been identified as a high-affinity antagonist for the 5-HT6 receptor. The following table summarizes its key in vitro pharmacological parameters.[1][2][3][4][5]

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 7.2 nM | 5-HT6 | Human | [1][2][3][4][5] |

| Ki | 0.2 nM | 5-HT6 | Human | [1][2][3][4][5] |

IC50: The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the in vitro biological function. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the receptor.

The data indicates that this compound is a potent antagonist of the 5-HT6 receptor. The original research also highlighted its selectivity over other serotonin receptor subtypes and the dopamine D2 receptor.[6]

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, research has revealed a more complex signaling network, with the 5-HT6 receptor also capable of modulating other downstream pathways implicated in neuronal function and plasticity. Antagonism of these pathways by compounds like this compound is a key mechanism for their therapeutic potential.

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize 5-HT6 receptor antagonists like this compound.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT6 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by this compound.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., 10 µM 5-HT).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter (e.g., Wallac MicroBeta TriLux).

Procedure:

-

Membrane Preparation: Frozen cell pellets are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a BCA assay.

-

Assay Setup: The assay is performed in 96-well plates. To each well, add:

-

150 µL of the membrane preparation.

-

50 µL of the test compound (this compound) at varying concentrations or buffer for total binding or the non-specific binding control.

-

50 µL of [3H]-LSD.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold wash buffer.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This assay determines the functional antagonist activity (IC50) of a compound by measuring its ability to block agonist-induced cAMP production.

Objective: To assess the ability of this compound to inhibit 5-HT-stimulated cAMP accumulation in cells expressing the 5-HT6 receptor.

Materials:

-

Cell Line: HeLa or CHO cells stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen assay.

-

Stimulation Buffer: A buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates.

-

Antagonist Pre-incubation: The culture medium is removed, and the cells are pre-incubated with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: 5-HT is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: The data is normalized to the response of the agonist alone (100%) and the basal level (0%). The IC50 value, representing the concentration of this compound that inhibits 50% of the 5-HT-stimulated cAMP production, is determined using non-linear regression.

Caption: In Vitro Experimental Workflow.

In Vivo Behavioral Models (Representative Protocol)

While specific in vivo data for this compound is not detailed in the available literature, the following protocol for the Novel Object Recognition (NOR) test is a standard method for evaluating the pro-cognitive effects of 5-HT6 receptor antagonists.[7][8][9][10]

Objective: To assess the ability of a 5-HT6 receptor antagonist to improve recognition memory in rodents.

Materials:

-

Animals: Adult male rats or mice.

-

Test Arena: An open-field box.

-

Objects: Two sets of identical objects (e.g., small plastic toys, metal blocks) that are novel to the animals.

-

Test Compound: this compound or other 5-HT6 antagonists, dissolved in a suitable vehicle.

-

Cognitive Impairment Model (Optional): A substance to induce memory deficits, such as scopolamine or MK-801.

Procedure:

-

Habituation: The animals are individually habituated to the empty test arena for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

-

Compound Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally) at a specific time before the training trial (e.g., 30-60 minutes).

-

Training Trial (T1): Each animal is placed in the arena with two identical objects and allowed to explore freely for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours). A longer ITI is typically used to induce natural forgetting.

-

Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore freely, and the time spent exploring the familiar versus the novel object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. The performance of the compound-treated group is compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with high in vitro affinity. The established role of the 5-HT6 receptor in cognitive processes, mediated through canonical and non-canonical signaling pathways, positions antagonists like Compound 4a as promising candidates for further investigation in the context of neurodegenerative and psychiatric disorders characterized by cognitive impairment. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this and similar compounds in drug discovery and development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of NPS ALX Compound 4a: A Potent 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented is curated from scientific literature and technical data sheets to support researchers and professionals in the field of drug development.

Compound Overview and Biological Activity

This compound is a well-characterized research chemical identified as a potent and competitive antagonist for the 5-HT6 receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of this receptor, which is predominantly expressed in the central nervous system and implicated in cognitive processes.

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for this compound.

| Parameter | Value | Receptor/Assay Condition | Reference |

| IC50 | 7.2 nM | Human 5-HT6 Receptor | [1][2][3] |

| Ki | 0.2 nM | Human 5-HT6 Receptor | [1][2][3] |

Table 1: In vitro potency of this compound at the human 5-HT6 receptor.

Physicochemical Properties

| Property | Value |

| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride |

| Molecular Formula | C₂₅H₂₅N₃O₂S · 2HCl |

| Molecular Weight | 504.47 g/mol |

| CAS Number | 1781934-44-8 |

Table 2: Physicochemical properties of this compound dihydrochloride.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key indole and pyrazine intermediates, followed by their coupling and final derivatization. The general synthetic strategy is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Naphthalene-1-sulfonyl)-6-bromoindole

-

To a solution of 6-bromoindole in an aprotic solvent such as dichloromethane, add a suitable base (e.g., triethylamine or sodium hydride).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 1-naphthalenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(naphthalene-1-sulfonyl)-6-bromoindole.

Step 2: Synthesis of Octahydropyrrolo[1,2-a]pyrazine

The synthesis of this bicyclic amine can be achieved through various reported methods, often starting from proline or related pyrrolidine derivatives. A general approach involves the formation of a pyrazinone ring fused to the pyrrolidine, followed by reduction.

Step 3: Buchwald-Hartwig Coupling to form this compound

-

In a reaction vessel, combine 1-(naphthalene-1-sulfonyl)-6-bromoindole, octahydropyrrolo[1,2-a]pyrazine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

For the dihydrochloride salt, dissolve the free base in a suitable solvent and treat with a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.

Biological Evaluation Protocols

The in vitro potency of this compound is determined through radioligand binding assays.

5-HT6 Receptor Binding Assay (for IC50 and Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT6 receptor.

-

Receptor Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are used.

-

Radioligand: A tritiated ligand with high affinity for the 5-HT6 receptor, such as [³H]-LSD, is used.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Procedure: a. In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). b. Add the receptor membrane preparation to initiate the binding reaction. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. e. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 antagonist (e.g., clozapine). b. Specific binding is calculated by subtracting non-specific binding from total binding. c. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. d. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, the 5-HT6 receptor has also been shown to signal through non-canonical pathways.

Caption: 5-HT6 receptor signaling pathways antagonized by this compound.

References

Unveiling the Biological Activity of NPS ALX Compound 4a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2] The 5-HT6 receptor is a compelling target for the treatment of cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Core Biological Activity: Potent and Selective 5-HT6 Receptor Antagonism

This compound demonstrates high affinity and competitive antagonism at the human 5-HT6 receptor.[1] Its biological activity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50) and a sub-nanomolar inhibitor constant (Ki), indicating a strong binding affinity for the receptor.[1][2][3][4]

Quantitative Biological Data

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 7.2 nM | 5-HT6 | Human | [1][2][3][4] |

| Ki | 0.2 nM | 5-HT6 | Human | [1][2][3][4] |

Note: This data is derived from in vitro studies.

Mechanism of Action: Modulation of 5-HT6 Receptor Signaling

As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, serotonin, to the 5-HT6 receptor. The 5-HT6 receptor primarily couples to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By inhibiting this primary signaling pathway, this compound can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to engage in other signaling mechanisms, including the activation of the mTOR and Fyn kinase pathways. The antagonistic action of this compound would be expected to also modulate these non-canonical signaling events.

Visualizing the Signaling Pathways

The following diagrams illustrate the canonical 5-HT6 receptor signaling pathway and the inhibitory effect of this compound.

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Caption: Antagonistic action of this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the biological activity of 5-HT6 receptor antagonists like this compound. Specific parameters may vary based on the original experimental setup which is not publicly available in full.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Materials:

- Membranes from cells expressing recombinant human 5-HT6 receptors (e.g., HEK293 or CHO cells).

- Radioligand: Typically [3H]-LSD or [125I]-SB-258585.

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

- This compound at various concentrations.

- Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., clozapine).

- Glass fiber filters and a cell harvester.

- Scintillation fluid and a scintillation counter.

2. Procedure:

- Incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.

- Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

- Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

- Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

mix [label="Incubate:\n- Cell Membranes (5-HT6R)\n- Radioligand\n- this compound"];

filter[label="Filter to separate\nbound and free radioligand"];

wash [label="Wash filters"];

count [label="Measure radioactivity"];

calculate [label="Calculate IC50 and Ki"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> mix;

mix -> filter;

filter -> wash;

wash -> count;

count -> calculate;

calculate -> end;

}

Caption: Radioligand Binding Assay Workflow.

Functional cAMP Assay (for IC50 determination)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

1. Materials:

- Whole cells expressing recombinant human 5-HT6 receptors.

- 5-HT6 receptor agonist (e.g., serotonin).

- This compound at various concentrations.

- Cell lysis buffer.

- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Procedure:

- Pre-incubate the cells with varying concentrations of this compound.

- Stimulate the cells with a fixed concentration of a 5-HT6 agonist (typically at its EC80 concentration).

- Incubate for a defined period to allow for cAMP production.

- Lyse the cells to release intracellular cAMP.

- Quantify the amount of cAMP produced using a suitable detection kit.

- Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

preincubate [label="Pre-incubate cells (5-HT6R)\nwith this compound"];

stimulate [label="Stimulate with 5-HT6 agonist"];

lyse [label="Lyse cells"];

quantify [label="Quantify intracellular cAMP"];

calculate [label="Calculate IC50"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> preincubate;

preincubate -> stimulate;

stimulate -> lyse;

lyse -> quantify;

quantify -> calculate;

calculate -> end;

}

Caption: Functional cAMP Assay Workflow.

In Vivo Biological Activity

As of the time of this writing, no publicly available data from in vivo studies on this compound, such as pharmacokinetic profiling, efficacy in animal models of cognitive impairment, or safety and tolerability assessments, could be identified. Such studies are a critical next step in the preclinical development of this compound.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with a well-defined in vitro pharmacological profile. Its high affinity for the 5-HT6 receptor and its ability to inhibit downstream signaling make it a valuable research tool for investigating the role of this receptor in the central nervous system. Further preclinical development, particularly in vivo studies, will be necessary to fully elucidate its therapeutic potential.

References

Investigating the Effects of NPS ALX Compound 4a on Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Antagonism of the 5-HT6 receptor has garnered significant interest in the field of neuroscience, particularly for its potential therapeutic applications in cognitive disorders. This technical guide provides a comprehensive overview of the known characteristics of this compound, the established neuronal signaling pathways modulated by 5-HT6 receptor antagonism, and detailed experimental protocols for investigating these effects. While specific experimental data on the direct effects of this compound on neuronal signaling parameters such as firing rates and intracellular calcium dynamics are not extensively available in public literature, this guide outlines the expected mechanisms and provides the necessary methodological framework for its investigation.

Core Compound Data: this compound

This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. The primary quantitative data available for this compound are its inhibitory concentration (IC50) and binding affinity (Ki).

| Parameter | Value | Reference |

| IC50 | 7.2 nM | [1][2] |

| Ki | 0.2 nM | [1][2] |

Mechanism of Action: 5-HT6 Receptor Antagonism and Neuronal Signaling

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks the binding of the endogenous ligand serotonin to the 5-HT6 receptor, thereby inhibiting this signaling cascade.

The antagonism of the 5-HT6 receptor has been shown to modulate several downstream signaling pathways and neurotransmitter systems, which are critical for neuronal function and plasticity.

Modulation of Neurotransmitter Release

Blockade of 5-HT6 receptors has been demonstrated to indirectly influence the release of key neurotransmitters involved in cognitive processes:

-

Increased Acetylcholine Release: 5-HT6 receptor antagonists are known to enhance cholinergic transmission, a critical pathway for learning and memory.

-

Increased Glutamate Release: By modulating GABAergic interneurons, 5-HT6 receptor blockade can lead to a disinhibition of glutamatergic neurons, resulting in increased glutamate release.

-

Decreased GABAergic Transmission: 5-HT6 receptors are often co-localized with GABAergic neurons. Their antagonism can lead to a reduction in GABA release, contributing to the overall increase in neuronal excitability.

Downstream Signaling Pathways

The inhibition of the 5-HT6 receptor-mediated cAMP pathway can influence other significant intracellular signaling cascades, including:

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of protein synthesis and synaptic plasticity.

-

Fyn-Tyrosine Kinase Pathway: Fyn, a member of the Src family of tyrosine kinases, is involved in the modulation of NMDA receptor function and synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on neuronal signaling.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line (e.g., HEK293).

-

Radioligand Binding: Membranes are incubated with a specific 5-HT6 receptor radioligand (e.g., [3H]-LSD) and varying concentrations of this compound.

-

Incubation and Washing: The binding reaction is allowed to reach equilibrium, followed by rapid filtration and washing to separate bound from unbound radioligand.

-

Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation based on the IC50 value obtained from competitive binding curves.

cAMP Accumulation Assay

Objective: To functionally assess the antagonist activity of this compound at the 5-HT6 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: Cells are then stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: The IC50 value is determined by plotting the inhibition of agonist-induced cAMP accumulation against the concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons.

-

Experimental Paradigms:

-

Spontaneous Firing: Record the spontaneous action potential firing rate before and after application of this compound.

-

Evoked Potentials: Measure evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) to assess effects on synaptic strength.

-

Paired-Pulse Facilitation/Depression: Analyze short-term synaptic plasticity.

-

-

Data Analysis: Changes in firing frequency, amplitude, and kinetics of synaptic currents are quantified and compared between baseline and drug application conditions.

In Vitro Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to neuronal activity and modulation by this compound.

Methodology:

-

Cell Culture and Dye Loading: Primary neuronal cultures or brain slices are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Image Acquisition: A fluorescence microscope equipped with a high-speed camera is used to capture changes in fluorescence intensity over time.

-

Stimulation: Neuronal activity can be evoked using electrical stimulation or application of neurotransmitters (e.g., glutamate).

-

Compound Application: this compound is applied to the preparation, and changes in spontaneous or evoked calcium transients are recorded.

-

Data Analysis: The frequency, amplitude, and duration of calcium transients are analyzed to determine the effect of the compound on neuronal activity.

Visualizations

References

NPS ALX Compound 4a: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, found almost exclusively in the central nervous system, plays a significant role in cognitive processes, making it a compelling target for therapeutic intervention in Alzheimer's disease (AD).[3] Regions of the brain associated with cognition and behavior show a high density of these receptors.[3] The rationale for investigating 5-HT6 receptor antagonists in AD stems from their potential to modulate multiple neurotransmitter systems implicated in the disease, including the cholinergic, glutamatergic, dopaminergic, and noradrenergic systems.[3][4] Blockade of these receptors has been shown in preclinical studies to enhance cognitive performance in various learning and memory tasks.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties and the broader context of 5-HT6 receptor antagonism in AD research.

Biochemical Profile of this compound

Quantitative data for this compound highlights its high affinity and potency for the 5-HT6 receptor. This information is crucial for designing and interpreting experiments in AD research.

| Parameter | Value | Reference |

| IC50 | 7.2 nM | [1][5] |

| Ki | 0.2 nM | [1][5] |

| Molecular Formula | C25H25N3O2S | |

| Molecular Weight | 504.47 g/mol | |

| Purity | ≥99% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO |

Mechanism of Action of 5-HT6 Receptor Antagonists in Alzheimer's Disease

The therapeutic potential of 5-HT6 receptor antagonists in Alzheimer's disease is predicated on their ability to modulate downstream signaling pathways that enhance the release of key neurotransmitters involved in cognition. The primary mechanism involves the disinhibition of other neuronal systems.

Blockade of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR), is thought to reduce the activity of inhibitory GABAergic interneurons.[6] This, in turn, leads to an increased release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory, and whose function is impaired in Alzheimer's disease.[3][4]

Preclinical Data for 5-HT6 Receptor Antagonists (Representative Examples)

While specific preclinical data for this compound in Alzheimer's disease models are not extensively published, the following tables summarize representative data from other well-characterized 5-HT6 receptor antagonists. This information provides a valuable reference for the expected biological effects of this class of compounds.

Disclaimer: The data presented below are for representative 5-HT6 receptor antagonists and NOT for this compound, unless otherwise specified.

Table 4.1: In Vitro Activity of Representative 5-HT6 Receptor Antagonists

| Compound | Target | Assay | Result | Reference |

| SB-271046 | 5-HT6 Receptor | Radioligand Binding (Ki) | 1.1 nM | [7] |

| Idalopirdine | 5-HT6 Receptor | Radioligand Binding (Ki) | 1.1 nM | [4] |

| Intepirdine (SB-742457) | 5-HT6 Receptor | Radioligand Binding (Ki) | 0.23 nM | [3][8] |

| SUVN-502 | 5-HT6 Receptor | Radioligand Binding (Ki) | 1.8 nM | [9] |

Table 4.2: In Vivo Efficacy of Representative 5-HT6 Receptor Antagonists in Cognitive Models

| Compound | Animal Model | Assay | Dose Range | Outcome | Reference |

| SB-271046 | Rat (Scopolamine-induced deficit) | Novel Object Recognition | 10 mg/kg | Reversal of cognitive deficit | [7] |

| Intepirdine | Rat | Morris Water Maze | 1-10 mg/kg | Improved spatial learning and memory | [8] |

| PRX-07034 | Rat | Delayed Alternation Task | 1-3 mg/kg | Enhanced short-term memory | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of 5-HT6 receptor antagonists in the context of Alzheimer's disease research.

In Vitro: Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing human 5-HT6 receptors

-

[3H]-LSD (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from HEK293-h5-HT6 cells.

-

In a 96-well plate, add cell membranes, [3H]-LSD at a concentration near its Kd, and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Allow filters to dry, then add scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

In Vivo: Novel Object Recognition (NOR) Test in a Rodent Model of AD

The NOR test assesses episodic memory, which is impaired in Alzheimer's disease.

Animal Model:

-

Transgenic mouse model of AD (e.g., APP/PS1) or pharmacologically-induced amnesia model (e.g., scopolamine-treated rats).

Procedure:

-

Habituation: Allow the animals to freely explore an open-field arena for a set period on consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a defined time (e.g., 10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.

-

Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of 5-HT6 receptor antagonism in Alzheimer's disease. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at elucidating the role of the 5-HT6 receptor in cognitive function and dysfunction. While further research is needed to fully characterize its efficacy in AD models, the existing data for the broader class of 5-HT6 receptor antagonists provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound and other novel 5-HT6 receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-HT6-RECEPTOR-ANTAGONISTS-DIFFERENTIALLY-AFFECT-GABAERGIC-SYNAPTIC-TRANSMISSION-IN-A-MOUSE-MODEL-OF-FAMILIAL-ALZHEIMER-S-DISEASE-WITH-COMORBID-SEIZURES- [aesnet.org]

- 7. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NPS ALX Compound 4a: A Potent 5-HT6 Receptor Antagonist

An In-depth Technical Review for Drug Development Professionals

Executive Summary

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Preclinical data identify Compound 4a as a high-affinity ligand for the 5-HT6 receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3][4] While comprehensive in vivo and pharmacokinetic data for this specific compound are limited in publicly available literature, its initial characterization suggests its potential as a research tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. This document provides a detailed overview of the known preclinical information for this compound, including its biochemical activity, putative signaling pathways, and the experimental methodologies used for its initial characterization.

Introduction

The 5-HT6 receptor has emerged as a promising target for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia, as well as obesity and other central nervous system disorders. Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in various preclinical models. This compound belongs to a series of 6-bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles developed as novel 5-HT6 receptor antagonists. This whitepaper synthesizes the available preclinical data on this compound to serve as a technical resource for researchers and drug development professionals.

Biochemical Profile

This compound is characterized by its high affinity and potency at the human 5-HT6 receptor. The key in vitro activity parameters are summarized in the table below.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 7.2 nM | Human 5-HT6 | Radioligand Binding Assay | [1][3] |

| Ki | 0.2 nM | Human 5-HT6 | Radioligand Binding Assay | [1][3] |

Table 1: In Vitro Activity of this compound

In addition to its primary target, this compound has been noted to display selectivity over other serotonin (5-HT) and dopamine D2 receptors, although specific quantitative data on a broad panel of receptors are not detailed in the available literature.

Mechanism of Action and Signaling Pathways

As an antagonist of the 5-HT6 receptor, this compound is presumed to exert its effects by blocking the downstream signaling cascades initiated by serotonin binding. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By inhibiting this pathway, this compound can modulate the activity of various downstream effectors, including protein kinase A (PKA), which in turn can influence gene transcription and neuronal excitability.

The diagram below illustrates the canonical 5-HT6 receptor signaling pathway that is inhibited by this compound.

Figure 1: 5-HT6 Receptor Signaling Pathway

This diagram illustrates the canonical Gs-cAMP signaling cascade initiated by serotonin binding to the 5-HT6 receptor, and the inhibitory action of this compound.

Experimental Protocols

The following sections describe the general methodologies likely employed in the preclinical characterization of this compound, based on standard practices for 5-HT6 receptor antagonists.

Radioligand Binding Assay

The determination of the IC50 and Ki values for this compound was likely performed using a competitive radioligand binding assay.

Objective: To determine the affinity of this compound for the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT6 receptor radioligand, such as [3H]-LSD or [125I]-SB-258585.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., clozapine or unlabeled serotonin) to determine non-specific binding.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer containing salts and protease inhibitors.

Procedure:

-

Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below.

Figure 2: Radioligand Binding Assay Workflow

A generalized workflow for determining the binding affinity of a test compound to its target receptor.

In Vivo and Pharmacokinetic Data

A comprehensive search of publicly available literature did not yield specific in vivo efficacy or pharmacokinetic data for this compound. It is plausible that this compound was primarily used in early-stage discovery and structure-activity relationship studies, with other analogs from the same series being selected for further preclinical development.

Conclusion

This compound is a well-characterized, high-potency antagonist of the 5-HT6 receptor in vitro. Its low nanomolar affinity makes it a valuable tool for in vitro studies aimed at elucidating the role of the 5-HT6 receptor. However, a notable lack of publicly available in vivo efficacy, safety, and pharmacokinetic data for this specific compound prevents a complete assessment of its drug-like properties. Further research would be required to determine the therapeutic potential of this compound. Researchers interested in developing 5-HT6 receptor antagonists for clinical applications may draw upon the foundational understanding of the structure-activity relationships of the chemical class to which this compound belongs.

References

In-depth Technical Guide: Safety and Toxicology Profile of NPS ALX Compound 4a

An Examination of a Potent 5-HT6 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available information. A comprehensive safety and toxicology profile for NPS ALX Compound 4a has not been fully established in publicly accessible literature. The information presented should be considered within this context.

Executive Summary

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3][4] Its high affinity and selectivity for the 5-HT6 receptor have made it a compound of interest in neuroscience research, particularly in the context of cognitive function and neurodegenerative diseases. However, a thorough investigation of its chemical, physical, and toxicological properties has not been extensively reported in public-facing scientific literature. This guide aims to synthesize the currently available information and highlight the significant gaps in our understanding of the safety and toxicology profile of this compound.

Compound Identification

| Parameter | Value |

| IUPAC Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole |

| Synonyms | This compound dihydrochloride |

| CAS Number | 1781934-44-8 (dihydrochloride) |

| Molecular Formula | C25H25N3O2S |

| Molecular Weight | 431.55 g/mol (free base) |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), this compound is presumed to inhibit this signaling cascade.

Figure 1: 5-HT6 Receptor Antagonism by this compound.

Preclinical Safety and Toxicology

A comprehensive public database on the safety and toxicology of this compound is not available. A Safety Data Sheet for the compound explicitly states that "To the best of our knowledge, the chemical, physical and toxicological properties have not been thoroughly investigated." This indicates a significant gap in the publicly accessible data required for a complete safety assessment.

Acute Toxicity

No data on the acute toxicity (e.g., LD50) of this compound administered via oral, intravenous, or other routes have been found in the public domain.

Sub-chronic and Chronic Toxicity

Information regarding the effects of repeated dosing of this compound over sub-chronic or chronic periods is not publicly available. Key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) have not been reported.

Genotoxicity

There is no publicly available data from standard genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) to assess the mutagenic or clastogenic potential of this compound.

Carcinogenicity

Long-term carcinogenicity studies in animal models have not been reported for this compound in the public literature.

Reproductive and Developmental Toxicity

No information is publicly available regarding the potential effects of this compound on fertility, embryonic development, or postnatal development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME parameters for this compound are not well-documented in publicly accessible sources. Understanding the pharmacokinetic profile of this compound would be crucial for interpreting any toxicological findings and for designing further preclinical and clinical studies.

Experimental Protocols

Due to the lack of published toxicology studies, detailed experimental protocols for the safety assessment of this compound cannot be provided. For general guidance, researchers should refer to standardized toxicology testing guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the Organisation for Economic Co-operation and Development (OECD).

Below is a generalized workflow for a preclinical toxicology assessment, which would be applicable to a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for NPS ALX Compound 4a In Vitro

These application notes provide detailed protocols for the in vitro use of NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

This compound is a valuable research tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. Its high affinity and selectivity make it suitable for a range of in vitro applications, including receptor binding and functional assays.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Target | 5-HT6 Receptor |

| Mechanism of Action | Antagonist[1][2][3][4] |

| IC50 | 7.2 nM[1][3][4] |

| Ki | 0.2 nM[1][3][4] |

| Molecular Formula | C25H25N3O2S |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 299433-10-6[5] |

| Solubility | Soluble in DMSO |

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. The 5-HT6 receptor can also signal through other pathways, including the mTOR and Fyn kinase pathways, which can lead to the activation of ERK1/2. As an antagonist, this compound blocks these signaling cascades by preventing the binding of serotonin to the 5-HT6 receptor.

References

Application Notes and Protocols for In Vivo Studies of NPS ALX Compound 4a, a 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental protocols for characterizing NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist. This document outlines the methodologies for assessing the compound's efficacy in animal models of cognitive impairment and describes the underlying signaling pathways.

Introduction to this compound

This compound is a high-affinity antagonist of the 5-HT6 receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex, making it a promising therapeutic target for cognitive deficits observed in neurodegenerative diseases like Alzheimer's disease and schizophrenia.[4][5][6][7] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes.[6][8]

In Vivo Efficacy Models

To evaluate the pro-cognitive effects of this compound in vivo, rodent models of cognitive impairment are commonly employed. The following are representative protocols for two widely used behavioral assays.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[5][8]

Protocol:

-

Habituation: Individually house rats in the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes for 3 consecutive days to allow for acclimation to the environment.

-

Training (Familiarization Phase):

-

On day 4, place two identical objects in the arena.

-

Allow the rat to explore the objects for a 5-minute period.

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.

-

-

Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.

-

Testing (Choice Phase):

-

Administer this compound or vehicle control at a predetermined time before the testing phase (e.g., 30 minutes prior, intraperitoneally).

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better memory performance.

-

Statistical analysis is typically performed using a t-test or ANOVA.

-

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral assay for evaluating spatial learning and memory.[8]

Protocol:

-

Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water containing a hidden escape platform.

-

Acquisition Phase (Training):

-

For 5 consecutive days, conduct four trials per day for each rat.

-

In each trial, place the rat in the pool at one of four randomly chosen starting positions.

-

Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and swim path using a video tracking system.

-

Administer this compound or vehicle control daily before the first trial.

-

-

Probe Trial (Memory Retention):

-

On day 6, remove the escape platform from the pool.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Analyze the escape latency across training days to assess learning.

-

In the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates successful memory consolidation.

-

Statistical analysis is typically performed using repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial.

-

Quantitative Data Summary

The following table represents hypothetical data from a study evaluating this compound in the Novel Object Recognition test.

| Treatment Group | Dose (mg/kg, i.p.) | n | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle | - | 10 | 0.25 ± 0.05 | - |

| Compound 4a | 1 | 10 | 0.45 ± 0.06 | <0.05 |

| Compound 4a | 3 | 10 | 0.62 ± 0.07 | <0.01 |

| Compound 4a | 10 | 10 | 0.68 ± 0.08 | <0.001 |

Signaling Pathways

The cognitive-enhancing effects of 5-HT6 receptor antagonists like this compound are mediated through the modulation of several intracellular signaling pathways. Blockade of the 5-HT6 receptor can lead to the activation of multiple downstream effectors that are crucial for synaptic plasticity and neuronal function.

5-HT6 Receptor Signaling Cascade

The 5-HT6 receptor is canonically coupled to Gs alpha protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][9] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression related to synaptic plasticity.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]

- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for NPS ALX Compound 4a in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6).[1][2] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor in the central nervous system. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on 5-HT6 receptor signaling.

Mechanism of Action

This compound is a competitive antagonist at the 5-HT6 receptor.[3] This G-protein coupled receptor (GPCR) is primarily coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. However, the 5-HT6 receptor can also signal through non-canonical pathways, including the mTOR and ERK pathways. As an antagonist, this compound blocks the binding of the endogenous ligand serotonin and other agonists, thereby inhibiting these downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide a general guideline for its use in cell-based assays.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Reference |

| Target | 5-HT6 Receptor | [1][4] |

| Action | Antagonist | [3] |

| IC50 | 7.2 nM | [1][4] |

| Ki | 0.2 nM | [1][4] |

| Molecular Weight | 504.47 g/mol (dihydrochloride) | |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: Recommended Concentration Range for Cell Culture Experiments

| Assay Type | Recommended Concentration Range | Notes |

| cAMP Inhibition Assay | 0.1 nM - 1 µM | A full dose-response curve is recommended to determine the IC50 in the specific cell system. |

| ERK Phosphorylation Assay | 1 nM - 10 µM | Higher concentrations may be required to see effects on non-canonical pathways. |

| General Antagonist Profiling | 10 x Ki to 100 x Ki (2 nM - 20 nM) | A starting point for single-dose experiments. |

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways associated with the 5-HT6 receptor that can be modulated by this compound.

Caption: 5-HT6 Receptor signaling pathways modulated by this compound.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical workflow for characterizing the antagonistic properties of this compound in a cell-based assay.

Caption: A typical experimental workflow for antagonist profiling.

Experimental Protocols

Protocol 1: Cell Culture of 5-HT6 Receptor Expressing Cells

This protocol provides general guidelines for the culture of CHO-K1 or 1321N1 cell lines stably expressing the human 5-HT6 receptor.

Materials:

-

CHO-K1 or 1321N1 cell line stably expressing human 5-HT6 receptor

-

Complete growth medium (e.g., F-12K for CHO-K1, DMEM for 1321N1) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotic (e.g., G418)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Maintain cells in T-75 flasks in complete growth medium.

-

For sub-culturing, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks or assay plates at the desired density (e.g., 2-4 x 10^4 cells/cm²).

Protocol 2: cAMP Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced cAMP production.

Materials:

-

5-HT6 receptor-expressing cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

-

This compound

-

5-HT6 receptor agonist (e.g., Serotonin)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 96- or 384-well plates

Procedure:

-

Seed cells in white-walled assay plates and culture overnight.

-

The next day, remove the culture medium and replace it with assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare the 5-HT6 agonist at a concentration that elicits 80% of its maximal response (EC80).

-

Add the agonist to the wells (except for the basal control wells) and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of changes in ERK1/2 phosphorylation in response to 5-HT6 receptor antagonism by this compound.

Materials:

-

5-HT6 receptor-expressing cells

-

Serum-free medium

-

This compound

-

5-HT6 receptor agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with desired concentrations of this compound for 30 minutes.

-

Stimulate the cells with a 5-HT6 agonist for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. To do this, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for Preparing NPS ALX Compound 4a Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a stock solution of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. The provided protocols and data are intended for research use only.

Compound Data

This compound is a valuable tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes. Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results. The following table summarizes the key quantitative data for this compound dihydrochloride.

| Property | Value | Citation(s) |

| Molecular Weight | 504.47 g/mol | [1][2] |

| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | [1][2] |

| Purity | ≥98% | [1] |

| CAS Number | 1781934-44-8 | [3] |

| Solubility in DMSO | Soluble to 100 mM | |

| Storage of Solid | Store at +4°C or -20°C as specified by the supplier. | [1] |

| Storage of Solution | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is recommended to use fresh solution. | [1] |

Experimental Protocols

The following protocol outlines the step-by-step procedure for preparing a stock solution of this compound in DMSO.

Materials

-

This compound dihydrochloride powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution

-

Pre-preparation:

-

Ensure all equipment is clean, dry, and sterile where necessary.

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Perform all steps in a fume hood or well-ventilated area.

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a precision balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.045 mg of the compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.01 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 504.47 g/mol = 0.0050447 g = 5.045 mg

-

-

-

-

Dissolving the Compound:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. To prepare a 10 mM solution with 5.045 mg of the compound, add 1 mL of DMSO.

-

Close the tube tightly.

-

Vortex the solution for 30-60 seconds to facilitate dissolution.

-